molecular formula C13H10N2 B1330817 1-Phenyl-1H-benzoimidazole CAS No. 2622-60-8

1-Phenyl-1H-benzoimidazole

カタログ番号: B1330817
CAS番号: 2622-60-8
分子量: 194.23 g/mol
InChIキー: XNCMQRWVMWLODV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-フェニル-1H-ベンゾイミダゾールは、複素環式芳香族有機化合物です。ベンゾイミダゾール環とフェニル基が融合した構造をしています。この化合物は、その安定性と、医薬品化学、材料科学、工業化学など、さまざまな分野における多様な用途で知られています。

準備方法

合成経路と反応条件: 1-フェニル-1H-ベンゾイミダゾールは、いくつかの方法で合成することができます。 一般的なアプローチの1つは、メタ重亜硫酸ナトリウムなどの酸化剤の存在下、オルトフェニレンジアミンとベンズアルデヒドを縮合させる方法です 。この反応は通常、穏やかな条件下で行われ、ヘキサンや水などの溶媒を使用して生成物を精製します。

工業生産方法: 工業分野では、1-フェニル-1H-ベンゾイミダゾールの合成には、鉄触媒を用いた「ワンポット」法がしばしば用いられます。 この方法は、液体の有機酸を溶媒として、2-ニトロ-N-フェニルアニリンの還元および環化を含む方法です 。このプロセスは効率的でコスト効率が高く、高純度の製品を生成します。

化学反応解析

反応の種類: 1-フェニル-1H-ベンゾイミダゾールは、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、使用される酸化剤に応じて、さまざまな誘導体に酸化することができます。

    還元: 還元反応は、一般的にニトロ基をアミンに変換することを含みます。

    置換: フェニル基は求電子置換反応を起こし、さまざまな置換誘導体を生成することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 鉄粉や水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

    置換: 求電子置換反応には、塩化アルミニウムや塩化鉄(III)などの触媒が必要になることが多いです。

生成される主な生成物:

    酸化: さまざまな官能基を持つ酸化誘導体。

    還元: アミノ誘導体。

    置換: さまざまな官能基を持つ置換フェニル誘導体。

科学研究への応用

1-フェニル-1H-ベンゾイミダゾールは、科学研究において幅広い用途を持っています。

化学反応の分析

Types of Reactions: 1-Phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives with various functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

科学的研究の応用

Anticancer Applications

1-Phenyl-1H-benzimidazole derivatives have shown promising results in anticancer research. Various studies highlight their potential as antiproliferative agents against different cancer cell lines.

Case Studies and Findings

  • Antiproliferative Activity : A study demonstrated that specific derivatives exhibited significant antiproliferative effects against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective cytotoxicity. For instance, compound 2g showed an IC50 value of 16.38 μM, making it a strong candidate for further development .
  • Mechanisms of Action : Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial membrane potential disruption and activation of caspases. This mechanism was observed in various studies where benzimidazole derivatives led to increased reactive oxygen species (ROS) levels and reduced intracellular glutathione (GSH) .

Antimicrobial Properties

The antimicrobial activity of 1-Phenyl-1H-benzimidazole derivatives has garnered attention due to the increasing resistance of pathogens to conventional antibiotics.

Antifungal and Antibacterial Activities

  • Fungal Inhibition : Compounds derived from 1-Phenyl-1H-benzimidazole were tested against Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity with MIC values ranging from 64 to 512 μg/mL, suggesting that structural modifications can enhance efficacy .
  • Bacterial Resistance : Some derivatives have been reported to overcome resistance mechanisms in bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, demonstrating significant inhibition at minimal inhibitory concentrations (MICs) lower than those of standard treatments like amikacin .

Drug Development Scaffolds

The structural framework provided by 1-Phenyl-1H-benzimidazole serves as an excellent scaffold for the development of new therapeutic agents.

Diverse Therapeutic Applications

  • Protein Kinase Inhibitors : Certain derivatives have shown potent inhibitory activity against protein kinases involved in cancer progression, such as EGFR and BRAFV600E. For example, one derivative demonstrated an IC50 value of 32 nM against EGFR, outperforming traditional inhibitors like erlotinib .
  • Vascular Disruption : Some studies highlighted the vascular disrupting activity of benzimidazole derivatives in vivo, which could be beneficial for targeting solid tumors by disrupting their blood supply .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntiproliferativeMDA-MB-231 (breast cancer)16.38 μM
AntifungalCandida albicans64–512 μg/mL
Aspergillus niger64–512 μg/mL
AntibacterialStaphylococcus aureusMIC < 8 μg/mL
Methicillin-resistant Staphylococcus aureusMIC < 4 μg/mL
Protein Kinase InhibitorEGFRIC50 = 32 nM

作用機序

1-フェニル-1H-ベンゾイミダゾールの作用機序は、特定の分子標的との相互作用を伴います。 医学的用途では、特定の酵素や受容体を阻害することで、癌細胞の細胞プロセスを阻害します 。この化合物の構造は、これらの標的に効果的に結合することを可能にし、治療効果を発揮します。

類似化合物との比較

1-フェニル-1H-ベンゾイミダゾールは、次のような他の類似化合物と比較することができます。

独自性: 1-フェニル-1H-ベンゾイミダゾールは、その特定の置換パターンにより、安定性と反応性のバランスがとれているという点でユニークです。これは、研究と産業の両方の用途において貴重な化合物となっています。

生物活性

1-Phenyl-1H-benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Overview of 1-Phenyl-1H-benzimidazole

1-Phenyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a phenyl substituent. This structure is crucial as it influences the compound's lipophilicity, which is a key factor in its biological activity. The benzimidazole framework is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-phenyl-1H-benzimidazole derivatives. For instance, a series of N-alkylated derivatives were synthesized and evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited significant activity with IC50 values ranging from 16.38 to 100 μM, showing enhanced efficacy compared to unsubstituted analogs .

The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Cell Cycle Arrest : Compounds cause cell cycle arrest at various phases (S, G0/G1, G2/M), leading to aberrant DNA replication and chromatin condensation .
  • Mitochondrial Disruption : They disturb mitochondrial membrane potential, facilitating the release of pro-apoptotic factors like cytochrome c .

Antimicrobial Properties

1-Phenyl-1H-benzimidazole derivatives also exhibit antimicrobial activity . In comparative studies, certain compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL . Additionally, moderate antifungal activity was observed against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Table: Biological Activity Summary

CompoundActivity TypeTarget OrganismIC50/MIC (μg/mL)
2gAntiproliferativeMDA-MB-231 (breast cancer)16.38
2gAntibacterialStreptococcus faecalis4
2gAntibacterialStaphylococcus aureus8
2bAntifungalCandida albicans64
2eAntifungalAspergillus niger64

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, benzimidazole derivatives have been reported to possess various other pharmacological activities:

  • Anti-inflammatory : These compounds can modulate inflammatory pathways, contributing to their therapeutic potential .
  • Antioxidant : They exhibit free radical scavenging properties, which can protect cells from oxidative stress .
  • Anticonvulsant : Some derivatives have shown efficacy in models of epilepsy .

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical settings:

  • A study demonstrated that specific derivatives could overcome imatinib resistance in chronic myeloid leukemia (CML) models by targeting alternative pathways involved in cell proliferation and survival .
  • Another investigation highlighted the synthesis and evaluation of novel benzimidazole derivatives that showed promising results in treating various cancers by targeting specific molecular pathways .

特性

IUPAC Name

1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345732
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2622-60-8
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 2.0 g 2-methylbenzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.9 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 3.9 g 1-iodopropane were added and the mixture was heated to 45 C for 6 hours. The mixture was quenched slowly with 40 ml water, extracted twice with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using pure ethyl acetate to 5% methanol in ethyl acetate. A pale yellow oil was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the dark, an oven-dried 50 ml round-bottomed flask containing a stir bar was charged with CuI (0.171 g, 0.1 eq.), benzimidazole (1.273 g, 1.2 eq.), and cesium carbonate (6.138 g, 2.1 eq.) respectively. The round-bottomed flask with the contents was sealed with septa and degassed with argon for 15 minutes. Iodobenzene (1 ml, 1 eq.), 1,10-Phenanthroline (0.323 g, 0.2 eq.), and dimethylformamide (25 ml) were then successively added into the round-bottomed flask under a continuous flow of argon. The reaction mixture was degassed with argon for 30 minutes. The reaction was stirred with heating via an oil bath at 110° C. for 24 hours in the dark under nitrogen. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. 10 ml of ethyl acetate was added into the concentrated reaction mixture. It was then filtered and washed with 30 ml of ethyl acetate. The filtrate was concentrated under vacuo to give the crude product. The crude product was purified by column chromatography on silica gel (40% ethyl acetate:60% hexane as the eluent) providing 0.780 g of 1-Phenyl benzoimidazole (45% yield) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.273 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6.138 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.171 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (124 mg, 0.5 mmol) and N-Phenyl-formamide (73 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (70 mg, 72%). 1H NMR (DMSO) δ 7.28-7.33 (m, 2 H), 7.49 (d, J=7.3 Hz, 1 H), 7.59-7.68 (m, 5 H), 7.79 (d, J=6.9 Hz, 1 H), 8.56 (br s, 1 H); 13C NMR δ 110.6, 119.9, 122.4, 123.6, 123.9, 127.6, 130.0, 133.1, 135.9, 143.8.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

To a flask were added crude N-phenylbenzene-1,2-diamine, 9.7 g formamidine acetate and 175 ml 2-methoxyethanol and the mixture was heated to reflux under nitrogen for 30 minutes. After cooling to 22 C, the solvent was removed and the mixture was dissolved in ethyl acetate and washed with water. Following removal of the solvent, the product was purified by silica gel chromatography using 50% ethyl acetate in hexane giving a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-benzoimidazole
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1H-benzoimidazole
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1H-benzoimidazole
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1H-benzoimidazole
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1H-benzoimidazole
Customer
Q & A

Q1: How does the incorporation of a 1-Phenyl-1H-benzoimidazole-based iridium complex influence the emission spectrum of LEDs?

A: The research demonstrates that incorporating bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C2′] iridium(III) (acetylacetonate) as a dopant in blended polymer host materials significantly impacts the electroluminescence spectra of LEDs. [, ] The devices exhibit two main emission peaks at 522 nm and 554 nm, resulting in a wide full width at half maximum (FWHM) of 116 nm. [, ] This broad emission spectrum is attributed to the presence of the iridium complex and contributes to the generation of green light. [, ]

Q2: What is the role of the blended polymer host in LEDs utilizing a this compound-based iridium complex?

A: The research highlights the importance of the blended polymer host in achieving high efficiency and stable green light emission in LEDs incorporating the iridium complex. [, ] While the specific roles of the individual polymers within the blend are not explicitly discussed, the research emphasizes that the blended host contributes to the overall device performance. [, ] Further investigation into the synergistic effects of the blended host components on charge transport, exciton formation, and energy transfer to the iridium complex could provide valuable insights.

Q3: What are the potential advantages of using a this compound-based iridium complex in LEDs compared to other materials?

A: While a direct comparison to other materials isn't provided in the research, some potential advantages can be inferred. The reported device achieved a maximum luminance of 7841 cd/cm2 at 25.6 V and a maximum current efficiency of 9.95 cd/A at 17.2 V. [, ] This suggests that this compound-based iridium complexes could offer advantages in terms of brightness and efficiency compared to some existing green-emitting materials in LEDs. Further research comparing the performance of these devices to those utilizing other materials would be beneficial to confirm these potential advantages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。